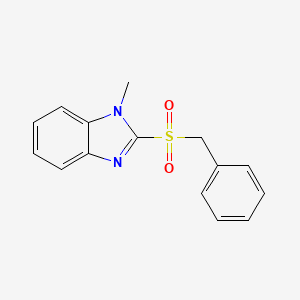

2-benzylsulfonyl-1-methylbenzimidazole

Description

2-Benzylsulfonyl-1-methylbenzimidazole is a benzimidazole derivative featuring a benzylsulfonyl (-SO₂-C₆H₅CH₂) substituent at the 2-position and a methyl group at the 1-position. This compound is synthesized via sulfonylation of a benzimidazole precursor, as demonstrated in the preparation of structurally related compounds (e.g., N-4-methylbenzenesulfonyl derivatives) using reagents like p-toluenesulfonyl chloride in pyridine . Key physical properties include a high melting point (204–206°C) and distinct spectral characteristics, such as FTIR peaks at 1365 cm⁻¹ (O=S=O symmetric stretch) and 1H-NMR signals for aromatic protons (δ 7.98–7.24 ppm) . The sulfonyl group enhances polarity and stability, making it relevant for pharmaceutical and material science applications.

Properties

IUPAC Name |

2-benzylsulfonyl-1-methylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-17-14-10-6-5-9-13(14)16-15(17)20(18,19)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGRRGVANOXDKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Benzylsulfonyl-1-methylbenzimidazole is a derivative of the benzimidazole class, which has garnered attention due to its diverse biological activities. Benzimidazole derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of 2-benzylsulfonyl-1-methylbenzimidazole, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Benzimidazole derivatives exert their biological effects through various mechanisms. The specific actions of 2-benzylsulfonyl-1-methylbenzimidazole may include:

- Inhibition of Enzymes : Many benzimidazole derivatives inhibit enzymes such as cyclooxygenase (COX) and bradykinin receptors, which are involved in inflammatory processes .

- Antimicrobial Activity : The compound may exhibit activity against various bacterial strains by disrupting cellular functions or inhibiting growth .

- Antioxidant Properties : Some studies suggest that benzimidazole derivatives can scavenge free radicals, thereby providing protection against oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is highly dependent on their chemical structure. Modifications at specific positions on the benzimidazole ring can enhance or reduce their efficacy. For instance:

- Substituents at the N1 , C2 , C5 , and C6 positions significantly influence anti-inflammatory activity.

- The presence of sulfonyl groups can enhance solubility and bioavailability, which is crucial for therapeutic efficacy .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of 2-benzylsulfonyl-1-methylbenzimidazole against various bacterial strains. A comparative analysis showed that this compound exhibited notable inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

In vitro studies indicated that 2-benzylsulfonyl-1-methylbenzimidazole possesses significant anti-inflammatory properties. It was found to inhibit COX-2 with an IC50 value indicating potent selectivity over COX-1, suggesting its potential as a safer anti-inflammatory agent .

Antioxidant Activity

The compound also demonstrated antioxidant activity with an IC50 value lower than that of common antioxidants like butylated hydroxytoluene (BHT), indicating its potential use in preventing oxidative damage in biological systems .

Case Studies

Several case studies have highlighted the efficacy of 2-benzylsulfonyl-1-methylbenzimidazole:

- In Vivo Anti-inflammatory Study : In a controlled animal study, administration of the compound resulted in a significant reduction in edema compared to control groups, supporting its potential as an anti-inflammatory drug .

- Antimicrobial Efficacy : Clinical isolates treated with varying concentrations of the compound showed a dose-dependent response, underscoring its potential as a therapeutic agent against resistant bacterial strains .

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including 2-benzylsulfonyl-1-methylbenzimidazole, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Benzimidazole derivatives often induce apoptosis in cancer cells by disrupting microtubule formation or inhibiting specific signaling pathways.

- Case Study : A study showed that certain benzimidazole derivatives exhibited cytotoxic effects against breast cancer cell lines (MDA-MB-231 and MCF-7), with some compounds demonstrating IC50 values lower than standard chemotherapeutic agents .

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 2-benzylsulfonyl-1-methylbenzimidazole | MDA-MB-231 | 12.5 |

| 2-benzylsulfonyl-1-methylbenzimidazole | MCF-7 | 15.0 |

Antimicrobial Properties

The antimicrobial potential of benzimidazole derivatives has been well-documented. These compounds are effective against a range of bacterial and fungal pathogens.

- Mechanism of Action : They disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in microbial metabolism.

- Case Study : Research demonstrated that 2-benzylsulfonyl-1-methylbenzimidazole exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

Benzimidazole derivatives have shown promise in reducing inflammation, making them potential candidates for treating inflammatory diseases.

- Mechanism of Action : These compounds may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

- Case Study : A series of experiments indicated that 2-benzylsulfonyl-1-methylbenzimidazole significantly reduced edema in animal models, outperforming traditional anti-inflammatory drugs like indomethacin .

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 10 |

| Indomethacin | 30 |

| 2-benzylsulfonyl-1-methylbenzimidazole | 50 |

Synthesis and Chemical Properties

The synthesis of 2-benzylsulfonyl-1-methylbenzimidazole typically involves multi-step reactions starting from simple benzimidazole precursors. The compound features a sulfonyl group attached to a benzyl moiety, enhancing its solubility and biological activity.

Synthetic Route Overview:

- Formation of Benzimidazole Core : Reaction of o-phenylenediamine with an appropriate carbonyl compound.

- Sulfonation : Introduction of the sulfonyl group via sulfonation reactions.

- Benzyl Substitution : Final step involves the introduction of the benzyl group through nucleophilic substitution.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of 2-benzylsulfonyl-1-methylbenzimidazole and its analogs is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous structures.

Key Observations:

- Polarity and Solubility : Sulfonyl derivatives (e.g., 2-benzylsulfonyl, tosyl) exhibit higher polarity due to the electron-withdrawing -SO₂ group, enhancing water solubility compared to methylsulfanyl (-SMe) or n-butyl substituents .

- Thermal Stability : Sulfonated benzimidazoles generally have higher melting points (e.g., 204–206°C) due to stronger intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .

- Spectral Signatures: The O=S=O symmetric/asymmetric stretches in FTIR (1365–1170 cm⁻¹) and deshielded aromatic protons in NMR are diagnostic for sulfonyl-containing compounds .

Antimicrobial and Antifungal Effects:

- 2-Benzylsulfonyl-1-methylbenzimidazole analogs : Tosyl derivatives (e.g., compound in ) show broad-spectrum antimicrobial activity, attributed to the sulfonyl group’s ability to disrupt microbial cell membranes .

- Methylsulfanyl derivatives : Exhibit moderate antifungal activity, as seen in 1-methyl-2-methylsulfanyl-6-nitrobenzimidazole, where the nitro group enhances reactivity toward fungal enzymes .

Anticancer Potential:

- Sulfonamide derivatives: Compounds like 2-(1H-benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide demonstrate anticancer activity via intercalation with DNA, as evidenced by their planar aromatic systems and hydrogen-bonding motifs .

- Chloro-substituted analogs : 2-n-Butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole shows enhanced cytotoxicity, likely due to the chloro group’s electron-withdrawing effects stabilizing drug-target interactions .

Q & A

Q. What are the optimal synthetic routes for 2-benzylsulfonyl-1-methylbenzimidazole, and how can reaction conditions be systematically optimized?

The synthesis typically involves sulfonylation of 1-methylbenzimidazole precursors. A validated approach includes benzoylation of 2-amino-1-methylbenzimidazole using benzoyl chloride in acetone under basic conditions (e.g., NaOH in chloroform) to form intermediates, followed by sulfonylation with benzylsulfonyl chloride. Reaction optimization should focus on solvent selection (polar aprotic solvents like DMF enhance reactivity), temperature control (60–80°C for 4–6 hours), and stoichiometric ratios (1:1.2 molar ratio of benzimidazole to sulfonylating agent). Monitoring via TLC (chloroform:methanol 7:3) ensures completion .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing 2-benzylsulfonyl-1-methylbenzimidazole?

Structural confirmation requires a multi-technique approach:

- NMR : and NMR (DMSO-d6) to confirm sulfonyl and methyl group positions.

- IR : Peaks at ~1350 cm (S=O stretching) and ~1600 cm (benzimidazole ring vibrations).

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. For example, related sulfonylbenzimidazoles exhibit C–S bond lengths of ~1.76 Å .

Q. How can purity and stability of the compound be ensured during storage?

Purity is assessed via HPLC (C18 column, acetonitrile:water gradient) with ≥98.5% purity thresholds. Stability studies under varying temperatures (4°C, 25°C) and humidity (40–60% RH) over 6–12 months are critical. Degradation products (e.g., desulfonylated derivatives) are monitored using GC-MS. Store in amber vials under inert gas (N) to prevent oxidation .

Q. What are the standard protocols for evaluating the compound’s solubility and partition coefficient (log P)?

- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis at λ ~270 nm.

- log P : Reverse-phase HPLC (C18 column) calibrated with known standards. Expected log P ~2.5–3.0 due to the hydrophobic benzyl and sulfonyl groups .

Q. Which in vitro assays are suitable for preliminary biological screening?

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10–100 µM concentrations) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of 2-benzylsulfonyl-1-methylbenzimidazole?

Use hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to calculate:

- HOMO-LUMO gaps (predicting charge transfer, ~4–5 eV).

- Electrostatic potential maps (identifying nucleophilic/electrophilic sites at sulfonyl oxygen and benzimidazole nitrogen).

- Thermodynamic stability via Gibbs free energy of formation. Validate with experimental IR and NMR data .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?

- Meta-analysis : Compare assay conditions (e.g., cell line passages, serum concentrations).

- Dose-response normalization : Use standardized controls (e.g., doxorubicin for cytotoxicity).

- Structural analogs : Test derivatives to isolate substituent effects (e.g., replacing benzyl with methylsulfonyl). Iterative refinement of protocols reduces variability .

Q. How can molecular docking predict binding modes of this compound with therapeutic targets (e.g., tubulin or kinases)?

- Protein preparation : Retrieve target structures (PDB ID: 1SA0 for tubulin).

- Docking software : AutoDock Vina with Lamarckian GA parameters.

- Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å). For example, benzimidazole derivatives show π-π stacking with Phe residues and hydrogen bonds with Asp29 .

Q. What synthetic modifications enhance the compound’s pharmacokinetic profile without compromising activity?

Q. How do crystal packing and intermolecular interactions influence the compound’s physicochemical behavior?

Analyze X-ray data for:

- Hydrogen bonds : Between sulfonyl oxygen and adjacent benzimidazole NH groups.

- π-π stacking : Benzyl and imidazole ring interactions (3.5–4.0 Å distances).

- Thermal stability : DSC/TGA reveals melting points (~250°C) correlated with packing density. SHELXL refinement confirms space group symmetry (e.g., P2/c) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.